molecular formula C17H11F3N2O2 B2885685 3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde CAS No. 1825623-27-5

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

Cat. No. B2885685
CAS RN: 1825623-27-5
M. Wt: 332.282
InChI Key: VHBYZJIXNRCCKQ-UHFFFAOYSA-N
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Description

The description of a chemical compound usually includes its IUPAC name, molecular formula, and structure. It may also include information about its appearance and state (solid, liquid, gas) at room temperature .


Synthesis Analysis

This involves the methods used to synthesize the compound. It can include various chemical reactions, catalysts used, reaction conditions, and yield .


Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule and the type of bonds between them. Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It can include information about its reactivity, the products it forms, and the conditions under which it reacts .


Physical And Chemical Properties Analysis

This involves studying properties like melting point, boiling point, solubility, density, and various spectroscopic properties. It can also include studying the compound’s stability and reactivity .

Scientific Research Applications

Synthesis and Biological Applications

The synthesis of novel compounds using derivatives of pyrazole-4-carboxaldehyde, including the creation of Schiff bases, showcases a method that could potentially involve similar compounds like "3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde." These Schiff bases exhibit significant antimicrobial activity, indicating the potential for this compound in developing new antimicrobial agents (Puthran et al., 2019).

Anticancer Activity

The synthesis of fluorinated analogues of combretastatins, including the use of fluorinated benzaldehydes, shows the importance of fluorine substitutions in enhancing anticancer activity. This suggests that "3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde" could be a precursor in the synthesis of anticancer agents, exploiting the fluorine atoms to potentially increase efficacy (Lawrence et al., 2003).

Material Science and Corrosion Inhibition

In material science, Schiff base compounds derived from benzaldehydes have been studied for their corrosion inhibiting properties. This indicates the potential application of "3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde" in developing new corrosion inhibitors for steel in acidic environments (Emregül & Hayvalı, 2006).

Sensor Applications

Fluorine-containing compounds have been used to develop sensors for detecting metal ions and pH changes, indicating that "3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde" could be explored for similar applications. The presence of fluorine and a benzaldehyde moiety may contribute to sensitivity and selectivity in such sensors, potentially for live cell imaging or environmental monitoring (Tanaka et al., 2001).

Mechanism of Action

For biologically active compounds, this involves how the compound interacts with biological systems. It can include its targets (like proteins or DNA), its effects on these targets, and its overall effects on the organism .

Safety and Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It can also include information on how to handle and store the compound safely .

Future Directions

This involves potential future research directions. For example, if the compound has medicinal properties, future research could involve improving its effectiveness, reducing its side effects, or finding new uses for it .

properties

IUPAC Name

3,5-difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F3N2O2/c18-12-1-3-14(4-2-12)22-6-5-13(21-22)10-24-17-15(19)7-11(9-23)8-16(17)20/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHBYZJIXNRCCKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=CC(=N2)COC3=C(C=C(C=C3F)C=O)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Difluoro-4-[[1-(4-fluorophenyl)pyrazol-3-yl]methoxy]benzaldehyde

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